Friulimicin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

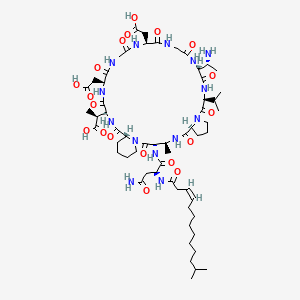

Friulimicin B is a peptidoglycan synthesis inhibitor that is isolated from Actinoplanes friuliensis. It is a naturally occurring cyclic lipopeptide, with excellent activity against gram-positive pathogens through cell wall interruption, including multidrug-resistant strains. Friulimicin is water soluble and amphiphilic, with an overall negative charge. .

Applications De Recherche Scientifique

Mode of Action

Friulimicin B, a cyclic lipopeptide antibiotic, demonstrates potent activity against gram-positive pathogens, including multidrug-resistant strains. It uniquely affects the cell envelope of gram-positive bacteria by interrupting the cell wall precursor cycle. This is achieved through the formation of a calcium-dependent complex with bactoprenol phosphate carrier C55-P, a target not affected by other antibiotics (Schneider et al., 2009).

Calcium Dependency

The role of calcium in Friulimicin B's activity is significant. Studies using model membranes showed that calcium is essential for Friulimicin B's interaction with DOPC model membranes and C55-P, enhancing its antimicrobial effectiveness. This highlights the calcium-dependent nature of Friulimicin B's targeting and mode of action (Reder-Christ et al., 2011).

Comparison with Daptomycin

Friulimicin B and Daptomycin, both lipo(depsi)peptide antibiotics, show promise in treating resistant gram-positive pathogens. However, genome-wide expression profiling in Bacillus subtilis revealed that while both target envelope integrity, their mechanisms of action differ, as indicated by the distinct stress responses they induce (Wecke et al., 2009).

Biosynthetic Pathways

Investigations into Friulimicin B's biosynthetic pathways have revealed its complex nature. Studies identified several genes resembling enzymes of lipid metabolism, including acyl-CoA dehydrogenase, critical for introducing an unusual Delta cis3 double bond into the acyl residue of Friulimicin, essential for its antibiotic activity (Heinzelmann et al., 2005).

Structural and Regulatory Aspects

Research has also delved into the structural and regulatory aspects of Friulimicin B's production. Sequencing and analysis of the biosynthetic gene cluster in Actinoplanes friuliensis highlighted the complex genetic makeup involved in Friulimicin B production. This includes genes for regulation, self-resistance, transport, and synthesis of the antibiotic's unique components (Müller et al., 2007). Additionally, the role of the glutamate mutase in the biosynthesis of Friulimicin B, particularly in producing methylaspartate, one of the antibiotic's amino acids, has been identified (Heinzelmann et al., 2003).

Characterization and Dynamics

A study on LipD, a freestanding acyl carrier protein involved in Friulimicin B's biosynthesis, provided insights into its structural and dynamic characteristics. This protein plays a crucial role in the acylation reaction of Friulimicin, influencing its antibiotic activity. The study demonstrated how the folding of LipD does not depend on divalent cations, although their presence can increase protein stability (Paul et al., 2017).

Regulatory Proteins

Understanding the regulatory proteins in the biosynthesis of Friulimicin B has been a focus of research. Analysis of RegA, a pathway-specific regulator, showed its crucial role in Friulimicin B biosynthesis. Inactivation of the regA gene resulted in non-producing mutants, highlighting the regulatory importance of this protein (Nolden et al., 2009).

Isolation and Structural Characterization

Friulimicin B was structurally characterized through mass spectrometric investigations and NMR data. This structural characterization is vital for understanding the compound's pharmacological properties and potential therapeutic applications (Vértesy et al., 2000).

Cultivation and Production Strategies

Research on cultivation strategies for Friulimicin production in Actinoplanes friuliensis has been instrumental in enhancing antibiotic production. This includes developing fed-batch and continuous cultivation processes, significantly improving volumetric productivity (Steinkämper et al., 2015).

Interaction with Bacterial Cell Wall Precursor

Friulimicin B has been studied for its unique interaction with the bacterial cell wall precursor undecaprenyl phosphate (C55-P). This interaction is crucial for its antibacterial effect, highlighting the antibiotic's unique mechanism of action (Wood et al., 2022).

Propriétés

Numéro CAS |

239802-15-4 |

|---|---|

Nom du produit |

Friulimicin B |

Formule moléculaire |

C59H94N14O19 |

Poids moléculaire |

1303.48 |

Nom IUPAC |

2,2'-((6S,9R,15S,21S,24S,26aR,33S,34S,36aS)-33-((S)-4-amino-2-((Z)-12-methyltridec-3-enamido)-4-oxobutanamido)-9-((R)-1-aminoethyl)-24-((S)-1-carboxyethyl)-6-isopropyl-34-methyl-5,8,11,14,17,20,23,26,32,36-decaoxotetratriacontahydro-1H,5H-pyrido[1,2-a]pyrrolo[1,2-y][1,4,7,10,13,16,19,22,25,28]decaazacyclohentriacontine-15,21-diyl)diacetic acid |

InChI |

InChI=1S/C59H94N14O19/c1-30(2)19-14-12-10-8-9-11-13-15-22-41(75)65-35(25-40(61)74)52(84)71-49-34(7)64-53(85)39-21-18-24-73(39)57(89)46(31(3)4)69-56(88)48(33(6)60)68-43(77)29-63-50(82)36(26-44(78)79)66-42(76)28-62-51(83)37(27-45(80)81)67-55(87)47(32(5)59(91)92)70-54(86)38-20-16-17-23-72(38)58(49)90/h13,15,30-39,46-49H,8-12,14,16-29,60H2,1-7H3,(H2,61,74)(H,62,83)(H,63,82)(H,64,85)(H,65,75)(H,66,76)(H,67,87)(H,68,77)(H,69,88)(H,70,86)(H,71,84)(H,78,79)(H,80,81)(H,91,92)/b15-13-/t32-,33+,34-,35-,36-,37-,38+,39-,46-,47-,48+,49-/m0/s1 |

Clé InChI |

HVYFVLAUKMGKHL-USKUEUQVSA-N |

SMILES |

C1(=O)[C@@H](NC(=O)[C@H](CC(=O)N)NC(=O)C/C=C\CCCCCCCC(C)C)[C@@H](NC(=O)[C@H]2N(C(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3N1CCCC3)[C@@H](C(=O)O)C)CC(=O)O)CC(=O)O)[C@H](N)C)[C@@H](C)C)CCC2)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Friulimicin B |

Origine du produit |

United States |

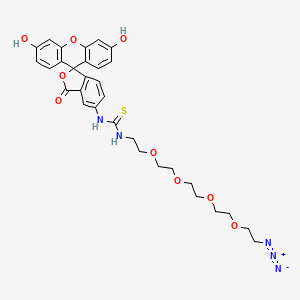

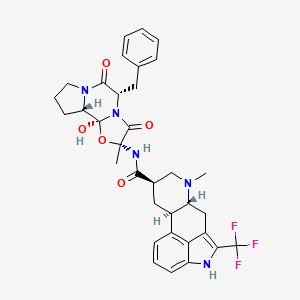

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

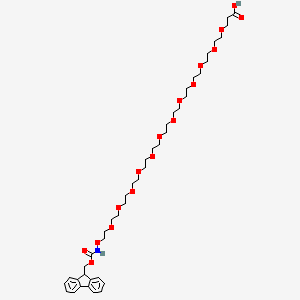

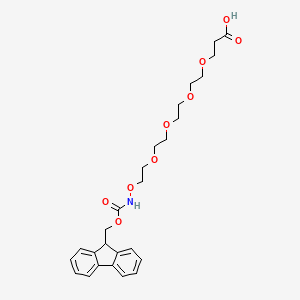

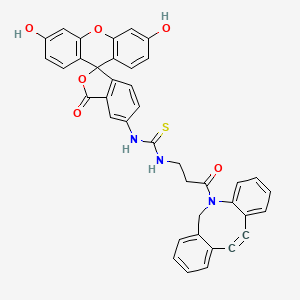

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide](/img/structure/B607483.png)